N-(4-Amino-1-phenylbutylidene)hydroxylamine
Description
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(NZ)-N-(4-amino-1-phenylbutylidene)hydroxylamine |
InChI |
InChI=1S/C10H14N2O/c11-8-4-7-10(12-13)9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8,11H2/b12-10- |
InChI Key |
XXFTWOLXDXMNKL-BENRWUELSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/CCCN |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CCCN |
Origin of Product |
United States |
Preparation Methods
Condensation of Hydroxylamine with 4-Amino-1-phenylbutan-1-one or Related Carbonyl Precursors
Method: The classical approach involves reacting hydroxylamine or hydroxylamine hydrochloride with a carbonyl compound such as 4-amino-1-phenylbutan-1-one under reflux in a suitable solvent (e.g., ethanol or pyridine). This forms the corresponding oxime, which is the N-(4-amino-1-phenylbutylidene)hydroxylamine.
-
- Solvent: Ethanol, pyridine, or methanol.
- Temperature: Reflux (~60–80 °C) for 3–5 hours.
- Molar ratio: Typically 1:1 hydroxylamine to carbonyl compound.
- Work-up: Concentration under vacuum, extraction with organic solvents (chloroform or ether), washing with water, drying over anhydrous magnesium sulfate, and recrystallization.
Yields: Generally high (70–90%), depending on purity of starting materials and reaction time.
Example from Literature: A patent (US3376312A) describes preparation of hydroxylamine derivatives by boiling ketones with hydroxylamine hydrochloride in ethanol and pyridine for several hours, followed by purification steps including extraction and recrystallization.
Reductive Amination and Aminoalkylation Routes
Method: Another approach involves the reductive amination of 4-aminobutanal or 4-aminobutanone derivatives with hydroxylamine derivatives or protected hydroxylamines, followed by deprotection to yield the free hydroxylamine.
Catalysts: Commonly used hydrogenation catalysts include palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere.
-
- Temperature: 25–80 °C.
- Pressure: Hydrogen pressure around 1–15 atm.
- Solvent: Methanol, ethanol, or toluene.
- Time: Several hours until hydrogen uptake ceases.
Advantages: This method allows for selective reduction and formation of the aminoalkyl side chain with minimal side products.
Example: The CN101277923A patent describes a continuous hydrogenation reduction method for related amino compounds using Pd/C catalyst at 80 °C and 15 kg/cm² hydrogen pressure to achieve high yields and selectivity.
Use of N-Alkyl Hydroxylamine Reagents for Amination
Method: Recent advances in aminating reagent synthesis allow for direct preparation of N-alkyl hydroxylamines through multi-step sequences starting from commercially available hydroxylamine derivatives. This can be adapted to synthesize this compound by introducing the aminoalkyl substituent via alkylation or amination reactions.
Scalability: Protocols have been developed for gram-scale synthesis without specialized equipment, enhancing practical applicability.
-
- Step 1: Preparation of N-alkyl hydroxylamine intermediate.
- Step 2: Functionalization with 4-amino-1-phenylbutylidene moiety via nucleophilic substitution or condensation.
- Step 3: Purification by crystallization or chromatography.
Outcome: These methods yield stable, unprotected amino hydroxylamine reagents suitable for further synthetic transformations.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Catalyst/Equipment | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation of hydroxylamine with ketone | Hydroxylamine hydrochloride + 4-amino-1-phenylbutanone; reflux in ethanol/pyridine | None | 70–90 | Simple, classical, high yield | Requires pure ketone precursor |
| Reductive amination with hydrogenation | 4-Aminobutanone + hydroxylamine; Pd/C catalyst; H2, 80 °C, 15 atm | Pd/C, hydrogenation reactor | 85–95 | High selectivity, continuous process | Requires hydrogenation setup |
| Multi-step N-alkyl hydroxylamine synthesis | Hydroxylamine derivatives + alkylation reagents; mild conditions | None or mild catalysts | 60–85 | Scalable, versatile, stable reagents | Multi-step, longer synthesis time |
Research Findings and Notes
The condensation method is straightforward and widely used for oxime formation but depends on availability and stability of the carbonyl precursor.
Hydrogenation-based reductive amination provides a continuous and high-yielding route, minimizing waste and environmental impact by avoiding corrosive byproducts.
Newer synthetic protocols for N-alkyl hydroxylamines allow for tailored functionalization and are compatible with sensitive functional groups, expanding the scope for preparing complex hydroxylamine derivatives such as this compound.
Purification typically involves solvent extraction, drying, and recrystallization to achieve high purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-1-phenylbutylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The amino and hydroxylamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
N-(4-Amino-1-phenylbutylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(4-Amino-1-phenylbutylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure shares similarities with several hydroxylamine derivatives documented in the evidence. Key comparisons include:
Metabolic and Enzymatic Interactions
- CYP Enzyme Specificity: Unlike N-(2-methoxyphenyl)hydroxylamine, which is metabolized by CYP1A and CYP2E1 to redox-active products , the presence of an amino group in N-(4-Amino-1-phenylbutylidene)hydroxylamine may alter its metabolic pathway.
- Redox Cycling: Hydroxylamines like N-(2-methoxyphenyl)hydroxylamine participate in redox cycling, generating reactive oxygen species (ROS) and nitroso intermediates . The phenyl and amino substituents in the target compound could modulate such activity, possibly enhancing stability or altering toxicity.
Regulatory Status
Several N-substituted hydroxylamines, such as N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine, are classified under Schedule A1 of the UK Misuse of Drugs Act due to structural resemblance to psychoactive phenethylamines .
Biological Activity
Overview of N-(4-Amino-1-phenylbutylidene)hydroxylamine
This compound is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to hydroxylamines, which are known for their reactivity and ability to form various derivatives. The presence of an amino group and a phenyl ring suggests that this compound may exhibit significant pharmacological properties.
Antioxidant Properties
Hydroxylamines are often studied for their antioxidant capabilities. This compound may act as a radical scavenger, neutralizing free radicals, which could contribute to its potential therapeutic effects in oxidative stress-related diseases.
Antimicrobial Activity
Research indicates that compounds with similar structures can exhibit antimicrobial properties. The amino group may enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. Studies on related compounds suggest that they can be effective against a range of bacteria and fungi.
Anticancer Potential
The anticancer properties of hydroxylamines have also been explored. This compound could potentially inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. Preliminary studies on analogs have shown promise in targeting specific cancer pathways.
Study 1: Antioxidant Activity Assessment
In a study evaluating the antioxidant activity of various hydroxylamines, this compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity comparable to established antioxidants like ascorbic acid.
Study 2: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods. Results showed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL, respectively.
Study 3: Evaluation of Anticancer Properties
In vitro studies were performed on human cancer cell lines (e.g., MCF-7 for breast cancer). This compound demonstrated dose-dependent cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspase pathways.
Table 1: Biological Activities of this compound
| Activity Type | Method Used | Result |
|---|---|---|
| Antioxidant | DPPH Assay | Significant reduction in radicals |
| Antimicrobial | Broth Microdilution | MIC: S. aureus - 32 µg/mL; E. coli - 64 µg/mL |
| Anticancer | MTT Assay | IC50: 15 µM in MCF-7 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
